molecular formula C8H12N4O2S B3087142 Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 117147-06-5

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B3087142
CAS RN: 117147-06-5
M. Wt: 228.27 g/mol
InChI Key: ADWQLCFGVOWZGZ-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved refluxing compound 5 (a-b) (20 mmol) in phosphorus oxychloride (210 mmol) at 105°C for 3–4 h . In a round bottom flask, piperazine (90 mmol) was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K 2 CO 3) (60 mmol) in CHCl 3 (60 ml) at room temperature .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate involve nucleophilic substitution reactions . The methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate can be characterized by its molecular weight, which is 228.27 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research demonstrates the utility of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate in synthesizing novel heterocyclic structures. For example, Abdelhamid et al. (2004) describe the synthesis of triazolo[4,3-a]pyrimidines, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles through reactions with hydrazonoyl halides, showcasing its role in creating potentially pharmacologically active compounds (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) explored its derivatization into pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, further illustrating the compound's versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).

Organic Synthesis Methodologies

The compound serves as a precursor for various organic synthesis methodologies. Zanatta et al. (2015) developed an efficient synthesis for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates, demonstrating its utility in generating compounds with potential activity against cancer and other diseases (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

Anticancer Research

Gad et al. (2020) focused on the synthesis of derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, leading to compounds with apoptosis-inducing properties for breast cancer treatment. This study highlights the potential of ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate derivatives in developing novel anticancer agents (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Chemical Kinetics and Mechanisms

T. Padmini, M. Manju, & B. Sateesh (2016) conducted kinetic studies on the oxidation of ethyl 2-(methylthio) pyrimidine 5-carboxylate, providing insights into its reactivity and the mechanisms underlying its transformations. Such studies are crucial for understanding the compound's behavior under various conditions, which is essential for its application in synthesis and drug development (Padmini, Manju, & Sateesh, 2016).

properties

IUPAC Name

ethyl 4-hydrazinyl-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-3-14-7(13)5-4-10-8(15-2)11-6(5)12-9/h4H,3,9H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQLCFGVOWZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NN)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

Synthesis routes and methods

Procedure details

9.71 g of hydrazine monohydrate was dissolved in 200 mL of ethanol, and cooled to 0° C. To this was added a solution prepared by dissolving 15.0 g of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in 200 mL of ethanol, and stirred for 1 hour. The precipitated solid was taken out through filtration, washed with distilled water, and dried to obtain 9.66 g of the entitled compound as a white solid.
Quantity
9.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydrazinyl-2-(methylthio)pyrimidine-5-carboxylate

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